1-[2-Tert-butyl-4-(4-methoxyphenyl)-6-phenylcyclohexa-2,4-dien-1-yl]-2,2-dimethylpropan-1-one
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Overview
Description
1-[2-Tert-butyl-4-(4-methoxyphenyl)-6-phenylcyclohexa-2,4-dien-1-yl]-2,2-dimethylpropan-1-one is a complex organic compound known for its unique structural features and potential applications in various fields. This compound is characterized by the presence of tert-butyl, methoxyphenyl, and phenyl groups attached to a cyclohexa-2,4-dien-1-yl ring, along with a dimethylpropan-1-one moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-Tert-butyl-4-(4-methoxyphenyl)-6-phenylcyclohexa-2,4-dien-1-yl]-2,2-dimethylpropan-1-one typically involves multi-step organic reactions. One common method includes the use of Suzuki-Miyaura coupling, which is a widely applied transition metal-catalyzed carbon-carbon bond-forming reaction . This reaction involves the coupling of aryl halides with boronic acids in the presence of a palladium catalyst and a base.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1-[2-Tert-butyl-4-(4-methoxyphenyl)-6-phenylcyclohexa-2,4-dien-1-yl]-2,2-dimethylpropan-1-one can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Nucleophiles (e.g., hydroxide ions), electrophiles (e.g., alkyl halides)
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
1-[2-Tert-butyl-4-(4-methoxyphenyl)-6-phenylcyclohexa-2,4-dien-1-yl]-2,2-dimethylpropan-1-one has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-[2-Tert-butyl-4-(4-methoxyphenyl)-6-phenylcyclohexa-2,4-dien-1-yl]-2,2-dimethylpropan-1-one involves its interaction with molecular targets and pathways within biological systems. The compound may exert its effects by binding to specific receptors or enzymes, modulating their activity, and influencing cellular processes such as signal transduction, gene expression, and metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
2,6-Di-tert-butyl-4-methoxyphenol: Known for its antioxidant properties and used in various applications, including food preservation and cosmetics.
2,6-Di-tert-butyl-4-methylphenol: Commonly used as an antioxidant in food and industrial products.
Uniqueness
1-[2-Tert-butyl-4-(4-methoxyphenyl)-6-phenylcyclohexa-2,4-dien-1-yl]-2,2-dimethylpropan-1-one is unique due to its specific structural features, which confer distinct chemical and biological properties
Properties
IUPAC Name |
1-[2-tert-butyl-4-(4-methoxyphenyl)-6-phenylcyclohexa-2,4-dien-1-yl]-2,2-dimethylpropan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H34O2/c1-27(2,3)24-18-21(19-13-15-22(30-7)16-14-19)17-23(20-11-9-8-10-12-20)25(24)26(29)28(4,5)6/h8-18,23,25H,1-7H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NEYKOHBXESCUFS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(C1C(=O)C(C)(C)C)C2=CC=CC=C2)C3=CC=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H34O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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